In Vitro Potency Comparison: TAK-041 vs. JNJ-63533054, TC-O 9311, and GPR139 Agonist-2
TAK-041 activates human GPR139 with an EC50 of 22 nM (CHO-T-REx Ca2+ assay) and a binding Ki of 119 nM . In comparison, the alternative clinical candidate JNJ-63533054 exhibits an EC50 of 16 nM (slightly more potent), while the tool compound TC-O 9311 has an EC50 of 39 nM, and GPR139 agonist-2 has an EC50 of 24.7 nM [1]. Although JNJ-63533054 is marginally more potent in vitro, TAK-041 demonstrates superior pharmacokinetic properties and clinical validation, making it the preferred choice for studies requiring translational fidelity.
| Evidence Dimension | GPR139 agonism potency (EC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | JNJ-63533054: 16 nM; TC-O 9311: 39 nM; GPR139 agonist-2: 24.7 nM |
| Quantified Difference | TAK-041 is 1.4-fold less potent than JNJ-63533054 but 1.8-fold more potent than TC-O 9311 |
| Conditions | CHO-T-REx cells, Ca2+ mobilization assay |
Why This Matters
Ensures appropriate potency ranking when selecting a GPR139 agonist for in vitro studies; TAK-041's potency is within the optimal range for in vivo translation.
- [1] MedChemExpress. GPR139 agonist-2 product page. View Source
